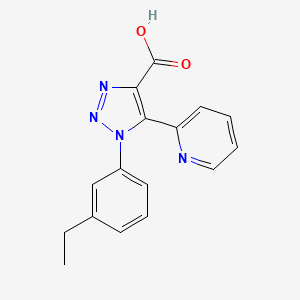
1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
説明
1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (ETPC) is an organic compound that has been studied extensively in both laboratory and clinical settings. It is a member of the triazole family, which is a class of heterocyclic compounds that contain three nitrogen atoms in a ring structure. ETPC has been found to have a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-bacterial, and anti-cancer effects. In addition, it has been studied for its potential use in drug delivery systems and as a potential therapeutic agent for the treatment of various diseases.
科学的研究の応用
Synthetic Applications and Chemical Properties
- Triazole derivatives have been synthesized for their use in constructing novel chemical compounds. For example, the synthesis of novel 1,2,4-triazoles, starting from isonicotinic acid hydrazide, demonstrated the versatility of triazole scaffolds in creating compounds with potential antimicrobial activities (Bayrak et al., 2009). Additionally, the development of d(10) coordination polymers based on triazole and pyridine linkers has highlighted the role of these compounds in material science, particularly in catalysis and photoluminescence (Wang et al., 2016).
Biological Activities
- The anti-inflammatory and antimalarial activities of a triazole derivative were investigated, revealing its potential as a low molecular intermediate for hybrid drug synthesis. This study underscores the biologically active nature of triazole derivatives and their importance in developing new therapeutics (Eya’ane Meva et al., 2021).
Luminescence and Material Applications
- Research into Zn complexes based on 1,2,4-triazoles has demonstrated their strong green–blue luminescence in the solid state, suggesting applications in the development of luminescent materials (Gusev et al., 2011). Such properties are essential for the advancement of optical materials and sensors.
Catalytic and Synthetic Methodologies
- The catalytic synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been explored, showcasing the utility of triazole derivatives in synthesizing peptidomimetics and biologically active compounds. This research highlights the significance of triazole-based scaffolds in medicinal chemistry and drug discovery processes (Ferrini et al., 2015).
Safety And Hazards
将来の方向性
The future directions in the study of such compounds could involve the development of more efficient synthetic routes and the exploration of their potential biological activities1.
Please note that this is a general overview and the specific details might vary for “1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid”. Further research and studies would be needed to provide more detailed information on this specific compound.
特性
IUPAC Name |
1-(3-ethylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-2-11-6-5-7-12(10-11)20-15(13-8-3-4-9-17-13)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZRRIYRIQUOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



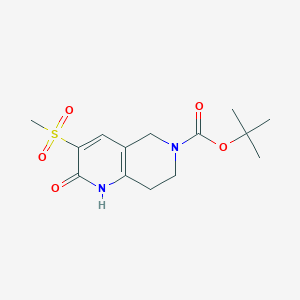
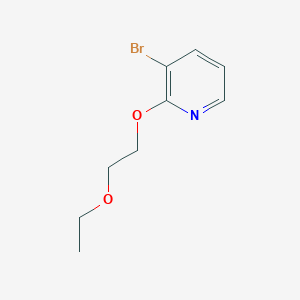
![{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride](/img/structure/B1523474.png)
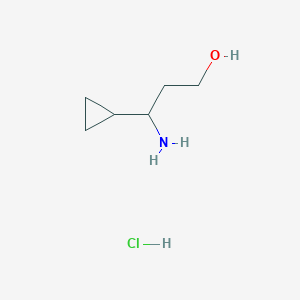

![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1523481.png)
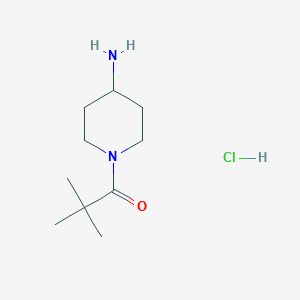
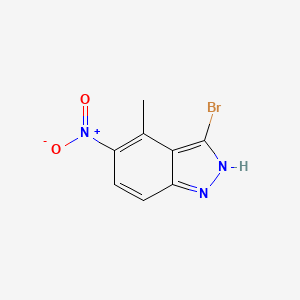


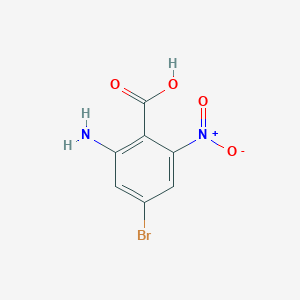

![methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523494.png)
![5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523495.png)